Cas no 908269-30-7 (7-Iodoimidazo1,2-apyridine)
7-Iodoimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 7-Iodoimidazo[1,2-a]pyridine
- NULL
- Imidazo[1,2-a]pyridine, 7-iodo-
- AK103234
- 7-Iodo-imidazo[1,2-a]pyridine
- 7-iodo-imidazo[1,2,a]pyridine
- LXPYXLTZQOLCIZ-UHFFFAOYSA-N
- 5126AC
- FCH1380185
- OR305166
- AX8234773
- 7-Iodoimidazo[1,2-a]pyridine (ACI)
- 908269-30-7
- SCHEMBL3185174
- AS-59338
- DB-108253
- O11657
- CS-0132114
- J-519278
- DTXSID60693134
- AKOS016005342
- MFCD13177252
- 7-Iodoimidazo1,2-apyridine
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- MDL: MFCD13177252
- Inchi: 1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
- InChI Key: LXPYXLTZQOLCIZ-UHFFFAOYSA-N
- SMILES: IC1=CC2N(C=CN=2)C=C1
Computed Properties
- Exact Mass: 243.95000
- Monoisotopic Mass: 243.94975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.3
- XLogP3: 2.4
Experimental Properties
- PSA: 17.30000
- LogP: 1.93890
7-Iodoimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229652-250mg |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95% | 250mg |
£90.00 | 2022-02-28 | |
| Fluorochem | 229652-1g |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95% | 1g |
£227.00 | 2022-02-28 | |
| Fluorochem | 229652-5g |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95% | 5g |
£641.00 | 2022-02-28 | |
| Fluorochem | 229652-10g |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95% | 10g |
£1130.00 | 2022-02-28 | |
| Apollo Scientific | OR305166-250mg |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 99% | 250mg |
£60.00 | 2025-02-20 | |
| Apollo Scientific | OR305166-1g |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | 99% | 1g |
£157.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I899949-1g |
7-Iodoimidazo[1,2-a]pyridine |
908269-30-7 | ≥95% | 1g |
1,938.60 | 2021-05-17 | |
| Chemenu | CM151261-250mg |
7-iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95%+ | 250mg |
$110 | 2024-07-20 | |
| Chemenu | CM151261-1g |
7-iodoimidazo[1,2-a]pyridine |
908269-30-7 | 95%+ | 1g |
$218 | 2024-07-20 | |
| abcr | AB358972-250 mg |
7-Iodoimidazo[1,2-a]pyridine; . |
908269-30-7 | 250 mg |
€205.40 | 2023-07-19 |
7-Iodoimidazo1,2-apyridine Suppliers
7-Iodoimidazo1,2-apyridine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 7-Iodoimidazo1,2-apyridine
Professional Introduction to Compound with CAS No. 908269-30-7 and Product Name: 7-Iodoimidazo1,2-apyridine
The compound with the CAS number 908269-30-7 and the product name 7-Iodoimidazo1,2-apyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The imidazopyridine core is a privileged scaffold that has been extensively studied for its ability to interact with biological targets, making it a valuable building block for medicinal chemists.
7-Iodoimidazo1,2-apyridine is particularly noteworthy for its role in the synthesis of novel bioactive molecules. The presence of an iodine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the development of compounds with tailored pharmacological properties. The compound's reactivity makes it an indispensable tool in the pursuit of new therapeutic agents.
Recent research has highlighted the utility of 7-Iodoimidazo1,2-apyridine in the discovery of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its efficacy in modulating kinases and other enzymes involved in cancer metabolism. The imidazopyridine scaffold is known for its ability to engage with protein binding pockets, offering a high degree of specificity. This has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
The structural versatility of 7-Iodoimidazo1,2-apyridine also extends to its application in materials science and catalysis. Researchers have explored its use as a ligand in transition metal-catalyzed reactions, where it enhances reaction efficiency and selectivity. The iodine substituent facilitates ligand exchange and coordination, making it an attractive candidate for designing novel catalysts. These findings underscore the compound's broad utility beyond pharmaceutical applications.
In addition to its synthetic value, 7-Iodoimidazo1,2-apyridine has been investigated for its potential role in medicinal chemistry through computational modeling and high-throughput screening. Advanced computational techniques have been employed to predict binding affinities and optimize molecular interactions. These approaches have accelerated the discovery process by identifying promising candidates for further experimental validation. The integration of computational methods with traditional synthetic chemistry has been instrumental in unlocking the full potential of this compound.
The pharmacological profile of 7-Iodoimidazo1,2-apyridine has been further elucidated through structural biology studies. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how this compound interacts with biological targets at the atomic level. These structural insights have guided the design of derivatives with improved potency and reduced side effects. The detailed understanding of molecular interactions is crucial for developing drugs that are both effective and safe.
Future directions in the study of 7-Iodoimidazo1,2-apyridine include exploring its role in drug delivery systems and nanotechnology. Researchers are investigating its potential as a component in targeted therapies, where it can be linked to nanoparticles or other delivery vehicles. This approach could enhance drug bioavailability and reduce systemic toxicity. The compound's unique properties make it an ideal candidate for developing innovative therapeutic strategies.
The broader impact of 7-Iodoimidazo1,2-apyridine on chemical biology cannot be overstated. Its applications span multiple disciplines, from drug discovery to materials science, demonstrating its versatility and importance. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of modern chemical innovation. The ongoing exploration of its properties promises to yield further breakthroughs that will benefit society.
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